1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate
Overview
Description
1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate is a compound belonging to the class of N-heterocyclic carbenes (NHCs). These compounds are known for their ability to act as ligands in coordination chemistry, forming stable complexes with various metals. The bulky 2,4,6-trimethylphenyl groups provide steric protection to the carbene center, enhancing its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate typically involves the alkylation of 2,4,6-trimethylaniline with 1,2-dibromoethane, followed by the formation of the imidazolium salt. The reaction conditions often include refluxing in methanol for 24 hours, followed by purification steps such as filtration and washing with solvents like methanol, ethyl acetate, and diethyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure safety and efficiency, particularly during the exothermic steps involving borohydride reduction .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium salts.
Reduction: Reduction reactions can yield the corresponding imidazolidine derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include borohydrides for reduction, oxidizing agents like peroxides, and nucleophiles such as halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various imidazolium and imidazolidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and cycloaddition . The molecular targets and pathways involved include metal centers in catalytic systems, where the compound stabilizes reactive intermediates and enhances reaction rates .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
Uniqueness
1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate is unique due to its bulky 2,4,6-trimethylphenyl groups, which provide steric protection and enhance the stability of the carbene center. This makes it particularly effective in forming stable metal complexes and participating in catalytic reactions .
Properties
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N2.BF4/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2-1(3,4)5/h9-13H,7-8H2,1-6H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRDQIOMNLIVQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C3=C(C=C(C=C3C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370167 | |
Record name | 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245679-18-9 | |
Record name | 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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